1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide
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Overview
Description
1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide, also known by its chemical formula C₁₀H₁₂ClNO₂ , is a compound with intriguing properties. Its structure comprises a piperidine ring, a sulfonyl group, and a carboxamide functional group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-cyclohexylglycine to form the desired compound.
- Another approach utilizes piperidine-4-carboxylic acid as a starting material, followed by sulfonylation with the appropriate reagent.
- The reactions typically occur under anhydrous conditions.
- Solvents like dichloromethane or acetonitrile are commonly used.
- Acidic or basic conditions may be necessary for specific steps.
- Industrial-scale production methods involve optimization of the synthetic route for yield, purity, and cost-effectiveness.
- Detailed process parameters are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonyl chloride moiety.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
- Oxidation: Sulfoxides or sulfones.
- Reduction: Sulfonamides.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and pharmacological properties.
Chemical Biology: Studying enzyme inhibition, protein interactions, and cellular pathways.
Industry: As a building block for designing novel compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H30ClN3O5S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
1-[2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30ClN3O5S/c1-30-19-8-7-17(13-18(19)22)31(28,29)25(16-5-3-2-4-6-16)14-20(26)24-11-9-15(10-12-24)21(23)27/h7-8,13,15-16H,2-6,9-12,14H2,1H3,(H2,23,27) |
InChI Key |
PQTRGQVEKOPALN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3CCCCC3)Cl |
Origin of Product |
United States |
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